molecular formula C9H8FN3O B1344684 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-70-8

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1344684
CAS No.: 937665-70-8
M. Wt: 193.18 g/mol
InChI Key: PIQUZURVXAWOPF-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a synthetic compound that has garnered interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is further connected to a methanamine group. The molecular formula of this compound is C9H8FN3O, and it has a molecular weight of 193.18 g/mol.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves a multi-step process:

    Step 1: 4-fluorobenzohydrazide is reacted with glyoxal in the presence of ammonium acetate to form 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine.

    Step 2: The intermediate 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine is then reacted with formaldehyde and ammonium chloride to yield this compound.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: While not widely used industrially, it serves as a model compound in various research studies.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can be compared with other similar compounds, such as:

  • 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
  • 1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine
  • [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine

These compounds share structural similarities but differ in the heterocyclic rings attached to the fluorophenyl group

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQUZURVXAWOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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